Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-isobutyl methylphosphonothioate
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Overview
Description
Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-isobutyl methylphosphonothioate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes both ester and thioester functional groups, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-isobutyl methylphosphonothioate typically involves multiple steps. One common method involves the esterification of acetic acid derivatives with isobutyl alcohol in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of dehydrating agents to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-isobutyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioester group into sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Nucleophiles: Thiols, amines, and alcohols are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
Scientific Research Applications
Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-isobutyl methylphosphonothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-isobutyl methylphosphonothioate involves its interaction with various molecular targets. The ester and thioester groups can undergo hydrolysis, releasing active intermediates that interact with enzymes and other proteins. These interactions can modulate biological pathways, leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 2-(mercaptomethylthio)-, methyl ester: This compound has a similar structure but with a methyl ester group instead of an isobutyl ester.
Methylthophosphonic acid, O-isobutyl S-(2-diethylaminoethyl) ester: Another related compound with similar functional groups.
Uniqueness
Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-isobutyl methylphosphonothioate is unique due to its combination of ester and thioester groups, which provide distinct reactivity and versatility in synthetic applications. Its structure allows for diverse chemical transformations, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
74789-30-3 |
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Molecular Formula |
C12H25O4PS2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-methylpropyl 2-[[methyl(2-methylpropoxy)phosphoryl]sulfanylmethylsulfanyl]acetate |
InChI |
InChI=1S/C12H25O4PS2/c1-10(2)6-15-12(13)8-18-9-19-17(5,14)16-7-11(3)4/h10-11H,6-9H2,1-5H3 |
InChI Key |
COZCQXZKDYIDOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CSCSP(=O)(C)OCC(C)C |
Origin of Product |
United States |
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